N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide
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Description
“N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C10H9BrF3NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide” can be represented by the SMILES stringCCNC(CC1=CC=CC=C1Br)=O
. The InChI key for this compound is QSRMSKQYDZYJCN-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Pharmacological Applications
- The synthesis of novel acetamide derivatives, including those similar to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, has been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Certain compounds in this class demonstrated activities comparable to standard drugs, owing to specific substituents like bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemistry and Catalysis
- In the field of organic chemistry, compounds like ethyl bromodifluoroacetate, which are structurally similar to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, have been used for the N-formylation of amines. This process has successfully produced N-formamides from a variety of amines including arylamines and aliphatic amines (Li, Zhang, Chen, & Zhang, 2018).
Electrophilic Fluorination
- Compounds with a trifluoroacetamide group, similar to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, have been studied as electrophilic fluorinating agents. These compounds have shown effectiveness in fluorinating various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Reaction Mechanism Studies
- The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide with terminal alkynes catalyzed by CuI has been thoroughly investigated using density functional theory. This study provided insights into the catalytic mechanism and the role of CuI as an effective catalyst (Zhang, Wang, Li, & Tian, 2013).
Radiopharmaceuticals
- In radiopharmaceutical research, methods for synthesizing alkylating agents like 2,2,2-trifluoroethyl triflate have been developed. These agents are structurally related to N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide and are useful in labeling compounds such as 2-oxoquazepam (Johnström & Stone-Elander, 1995).
Synthetic Applications in Organic Chemistry
- The use of 2-(2-bromophenyl)ethyl groups, similar to those in N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide, has been explored for synthesizing tri- and tetra-cyclic heterocycles. These compounds are valuable in developing new synthetic methodologies for complex organic molecules (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Microwave-Induced Synthesis
- N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide and its derivatives have been synthesized under microwave conditions, demonstrating efficient routes to various heterocyclic compounds incorporated with the trifluoroacetamide moiety (Shaaban, 2017).
properties
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMSKQYDZYJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
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